molecular formula C19H22N2O2 B5746107 N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide

Cat. No. B5746107
M. Wt: 310.4 g/mol
InChI Key: HHHDOLYVASCTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as DEAB, is a chemical compound that has been used extensively in scientific research for its unique properties. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that is responsible for the metabolism of many drugs and toxins in the body. DEAB has been shown to have a wide range of applications in the fields of cancer research, stem cell biology, and toxicology.

Mechanism of Action

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide works by binding to the active site of ALDH, thereby preventing the enzyme from metabolizing its substrate. This results in an accumulation of toxic metabolites within the cell, leading to cell death or growth inhibition. The specific isoform of ALDH that is inhibited by N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide depends on the cell type and context in which it is used.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and stem cells, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the Wnt and Notch pathways, which are important in cell proliferation and differentiation. N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has also been shown to affect the expression of various genes involved in drug metabolism and detoxification.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide in lab experiments is its potency and selectivity for ALDH inhibition. This allows researchers to specifically target the ALDH isoform of interest without affecting other metabolic pathways. However, one limitation of using N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide is its potential for off-target effects, as it may also bind to other proteins or enzymes in the cell. Additionally, the effects of N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide may be cell type-specific and may not be generalizable to all cell types or contexts.

Future Directions

There are many potential future directions for research on N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide. One area of interest is the development of more potent and selective ALDH inhibitors for use in cancer therapy. Additionally, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide could be used to study the role of ALDH in other biological processes, such as development and aging. Finally, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.

Synthesis Methods

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with diethylamine, followed by a reaction with 4-aminobenzamide. The resulting product is then purified through recrystallization and column chromatography to yield N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide in its pure form.

Scientific Research Applications

N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its role in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells, particularly those of the breast, prostate, and colon. N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has also been used to study the role of ALDH in stem cell biology, as it can selectively inhibit the ALDH isoform responsible for stem cell self-renewal. Additionally, N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide has been used in toxicology studies to evaluate the effects of ALDH inhibition on the metabolism and toxicity of various drugs and toxins.

properties

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)15-9-11-17(12-10-15)20-18(22)16-8-6-7-14(3)13-16/h6-13H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDOLYVASCTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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